4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a chloro group, a dimethyl group, and a tetrahydrobenzo ring fused with a thieno and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the bulk synthesis typically involves similar cyclization reactions, optimized for large-scale production. The use of efficient catalysts and high-yielding reagents is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidine Derivatives: Compounds with similar thienopyrimidine structures, such as thieno[3,4-b]pyridine derivatives, share some chemical properties and biological activities.
Indole Derivatives: These compounds also exhibit a range of biological activities, including antiviral and anticancer properties.
Uniqueness
4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H14ClN3S |
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Molecular Weight |
267.78 g/mol |
IUPAC Name |
4-chloro-6,6-dimethyl-8,9-dihydro-7H-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN3S/c1-12(2)5-3-4-6-7-8(17-9(6)12)10(13)16-11(14)15-7/h3-5H2,1-2H3,(H2,14,15,16) |
InChI Key |
NTGYLTKDDCFFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1SC3=C2N=C(N=C3Cl)N)C |
Origin of Product |
United States |
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